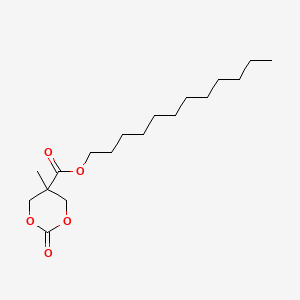

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Description

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |

InChI |

InChI=1S/C18H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(19)18(2)14-22-17(20)23-15-18/h3-15H2,1-2H3 |

InChI Key |

QHTMNVZPJHSCSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1(COC(=O)OC1)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 5-Methyl-2-Oxo-1,3-Dioxane-5-Carboxylic Acid

The most direct route involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with dodecanol (1-dodecanol). This reaction typically employs acid catalysts such as concentrated sulfuric acid or thionyl chloride ($$ \text{SOCl}_2 $$) to activate the carboxylic acid for nucleophilic attack by the alcohol.

Reaction Conditions:

- Catalyst: Sulfuric acid (0.5–2.0 mol%) or $$ \text{SOCl}_2 $$ (1.2–2.0 equivalents).

- Solvent: Toluene or dichloromethane.

- Temperature: Reflux (110–120°C for toluene; 40–45°C for dichloromethane).

- Dean-Stark Trap: Used to remove water and shift equilibrium toward ester formation.

Yield: 70–85% after purification via silica gel chromatography.

Transesterification from Methyl Esters

An alternative method involves transesterification of methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate with dodecanol. This base-catalyzed process avoids the handling of free carboxylic acids and leverages alkoxide intermediates.

Procedure:

- Base: Potassium tert-butoxide ($$ \text{KOtBu} $$, 1.0–1.5 equivalents) in tetrahydrofuran (THF).

- Temperature: 0–25°C to minimize side reactions.

- Workup: Neutralization with dilute HCl, followed by extraction with ethyl acetate.

Advantages: Higher regioselectivity and reduced formation of byproducts compared to acid-catalyzed esterification.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, dimethylformamide) enhance the solubility of intermediates, while hydrocarbon solvents (e.g., toluene) improve thermal stability during reflux. A 2025 patent highlighted ketone solvents (e.g., acetone) as optimal for cyclization steps, achieving >90% conversion.

Catalytic Systems

Comparative studies of acid vs. base catalysts reveal trade-offs:

| Catalyst | Reaction Time | Byproduct Formation |

|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | 8–12 hrs | 5–10% (diesters) |

| $$ \text{SOCl}_2 $$ | 4–6 hrs | <3% (anhydrides) |

| $$ \text{KOtBu} $$ | 2–3 hrs | Negligible |

Base-catalyzed transesterification offers superior efficiency but requires anhydrous conditions to prevent hydrolysis.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a drug delivery agent and its pharmacological properties.

Industry: It is used in the formulation of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can interact with enzymes and receptors in biological systems. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Benzyl 5-Methyl-2-Oxo-1,3-Dioxane-5-Carboxylate (MTC-Bz)

- Synthesis : Prepared via benzylation of bis-MPA (2,2-bis(hydroxymethyl)propionic acid) followed by cyclization with triphosgene. Yields exceed 80% after recrystallization .

- Applications: Copolymerization with L-lactide using Zn[(acac)(L)H₂O] initiators to produce poly(ester-carbonates) with controlled degradation rates . Hydrogenolysis of the benzyl group yields MTC-COOH, a hydrophilic monomer for polyacids .

- Thermal Properties : Glass transition temperatures (Tg) of MTC-Bz copolymers range from 30–50°C, influenced by lactide content .

Ethyl 5-Methyl-2-Oxo-1,3-Dioxane-5-Carboxylate (MTC-Et)

- Reactivity : Demonstrates lower steric hindrance compared to MTC-Bz, enabling faster ring-opening polymerization (ROP) kinetics. However, transesterification side reactions are more prevalent, leading to broader molecular weight distributions (Đ > 2.0) .

- Hydrolytic Stability : Ethyl esters exhibit slower hydrolysis rates than benzyl derivatives due to reduced electrophilicity of the carbonyl group .

Pentafluorophenyl 5-Methyl-2-Oxo-1,3-Dioxane-5-Carboxylate (TMC-OPhF₅)

Phosphonate-Functionalized Derivatives

- Example : 2-(Dimethoxyphosphoryl)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

- Functionality : Integrates phosphonate groups for metal chelation or biomedical applications. Synthesis involves a four-step route with an average yield of 28.6% .

- NMR Characterization : Distinct signals at δ = 3.76 ppm (methoxy protons) and δ = 28.61 ppm (³¹P NMR) confirm successful functionalization .

5-Methyl-2-Oxo-1,3-Dioxane-5-Carboxylic Acid (MTC-COOH)

- Acid-Triggered Degradation : Hydrolysis of ester-containing copolymers releases MTC-COOH, enabling pH-responsive drug delivery systems .

- Cytocompatibility: Non-cytotoxic degradation products support biomedical applications .

Comparative Data Table

Biological Activity

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant findings from various studies.

Chemical Structure and Properties

This compound features a dioxane ring structure with a dodecyl group attached to the carboxylic acid moiety. The compound's molecular formula is C16H30O5, which contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes due to its lipophilic nature, leading to cell lysis and death.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that the compound possesses promising antibacterial properties that warrant further investigation.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of inflammatory mediators. For instance, it was found to reduce the levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharides (LPS).

| Inflammatory Mediator | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 120 | 60 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

A recent case study explored the use of this compound in a mouse model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to the control group. The survival rate increased by approximately 40% in treated mice over a two-week period.

Q & A

Q. What are the standard synthetic routes for preparing Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via ring-opening copolymerization or post-polymerization modification. A common method involves reacting 2,2-bis(hydroxymethyl)propionate derivatives with functionalized esters (e.g., pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate) under anhydrous conditions. Triphosgene or organocatalysts like methanesulfonic acid are used to initiate polymerization. Optimization includes controlling monomer ratios, reaction temperature (25–40°C), and solvent polarity (dry DCM or ether). High yields (>95%) are achieved by monitoring progress via NMR .

Q. How can the structure and purity of this compound be validated experimentally?

- NMR Spectroscopy : and NMR confirm the presence of characteristic peaks, such as the dioxane ring protons (δ 4.2–4.8 ppm) and ester carbonyl (δ 170–175 ppm).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is used for refinement, with data collected at low temperatures (100–150 K) to minimize thermal motion .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. What are the key challenges in achieving high regioselectivity during functionalization?

Competing reactions at the dioxane ring’s oxo group and ester moiety require precise control of nucleophilic agents (e.g., Grignard reagents) and protecting groups. Steric hindrance from the dodecyl chain can reduce reactivity, necessitating bulky catalysts or elevated temperatures .

Advanced Research Questions

Q. How does the incorporation of this compound into block copolymers enhance micelle stability for drug delivery?

The compound’s hydrophobic dodecyl chain and aromatic ester groups enable π-π stacking in micelle cores, improving thermodynamic stability. For example, PEG-PCLgTMC-PGA terpolymers incorporating this monomer show reduced critical micelle concentration (CMC) and enhanced drug-loading efficiency. Stability is assessed via dynamic light scattering (DLS) and transmission electron microscopy (TEM) .

Q. What strategies address contradictions in polymerization rates reported across studies?

Discrepancies arise from variations in initiator concentration (e.g., methanesulfonic acid vs. DBU/TU catalysts) and monomer purity. Systematic screening via fractional factorial design identifies optimal conditions. For instance, higher initiator ratios (1:100 catalyst:monomer) accelerate propagation but may induce side reactions, requiring real-time NMR monitoring .

Q. How can stimuli-responsive drug release be engineered using derivatives of this compound?

Functionalization with redox-sensitive groups (e.g., pyridyl disulfides) enables reduction-triggered degradation. Post-polymerization modification with disulfide-containing linkers (e.g., S-2-pyridyl-S’-2-hydroxyethyl disulfide) creates labile bonds. Release kinetics are quantified using HPLC under simulated physiological conditions .

Q. What computational methods predict hydrogen-bonding patterns in crystalline forms of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G** level models intermolecular interactions. Graph-set analysis (Etter’s method) categorizes hydrogen-bonding motifs (e.g., R(8) rings), validated against X-ray data. Software like Mercury (CCDC) visualizes packing diagrams .

Methodological Considerations

Q. How do substituents (e.g., dodecyl vs. benzyl groups) impact copolymer morphology?

Longer alkyl chains (dodecyl) increase hydrophobicity, favoring lamellar or vesicular morphologies. Aromatic substituents (benzyl) promote π-π interactions, leading to spherical micelles. Small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) correlate substituent effects with self-assembly behavior .

Q. What analytical techniques resolve overlapping signals in NMR spectra of polymerized derivatives?

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., dioxane vs. ester protons).

- Variable-temperature NMR : Suppresses signal broadening caused by restricted rotation in polymer chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.